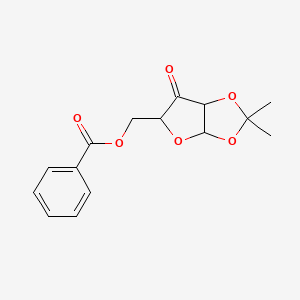

5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose

描述

5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose is a useful research compound. Its molecular formula is C15H16O6 and its molecular weight is 292.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose (NSC101766) are indolent lymphoid malignancies . These targets play a crucial role in the growth and proliferation of cancer cells .

Mode of Action

This compound is a purine nucleoside analog . It interacts with its targets by inhibiting DNA synthesis . This inhibition results in the induction of apoptosis, leading to cell death .

Biochemical Pathways

The compound affects the DNA synthesis pathway . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to apoptosis . The downstream effects include a reduction in tumor growth and potential shrinkage of the tumor .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of DNA synthesis and the induction of apoptosis . These effects lead to a reduction in tumor growth and potentially the shrinkage of the tumor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells.

生化分析

Cellular Effects

The effects of 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cell types, thereby exhibiting potential anticancer properties . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the nature of the target enzyme. For example, the compound has been shown to inhibit DNA synthesis by binding to and inhibiting the activity of DNA polymerase . This inhibition leads to the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins within the cytoplasm help in its intracellular distribution, ensuring its localization to specific cellular compartments where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized to the nucleus and mitochondria, where it interacts with DNA and mitochondrial enzymes, respectively . Targeting signals and post-translational modifications play a significant role in directing the compound to these specific compartments, ensuring its effective functioning. The localization to the nucleus allows it to modulate gene expression, while its presence in mitochondria influences cellular energy metabolism.

属性

IUPAC Name |

(2,2-dimethyl-6-oxo-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10,12,14H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGBWRUAHKADCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)OC(C2=O)COC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985789 | |

| Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6698-46-0 | |

| Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)